3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid
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Overview
Description
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid moiety and a methylamino-oxoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 4-hydroxybenzoic acid to introduce the chloro group. This is followed by the esterification of the hydroxyl group with 2-(methylamino)-2-oxoethanol under acidic conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism by which 3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. The chloro and methylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylbenzoic acid: Similar structure but lacks the methylamino-oxoethoxy group.
4-Chloro-2-methylbenzoic acid: Another chloro-substituted benzoic acid with a different substitution pattern.
3-Chloro-4-methoxybenzoic acid: Contains a methoxy group instead of the methylamino-oxoethoxy group.
Uniqueness
What sets 3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid apart is the presence of the methylamino-oxoethoxy group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications where these specific characteristics are desired.
Properties
IUPAC Name |
3-chloro-4-[2-(methylamino)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-12-9(13)5-16-8-3-2-6(10(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFEHWCGGZUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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